molecular formula C7H15BrOS B13209274 3-(Bromomethyl)-1-methanesulfinylpentane

3-(Bromomethyl)-1-methanesulfinylpentane

Cat. No.: B13209274
M. Wt: 227.16 g/mol
InChI Key: VMOOOMZYORDUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-methanesulfinylpentane is an organic compound characterized by the presence of a bromomethyl group and a methanesulfinyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methanesulfinylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of a pentane derivative with bromine in the presence of a catalyst such as triphenylphosphine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the presence of potassium hydroxide and potassium iodide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methanesulfinylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction to yield corresponding sulfides.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of various substituted pentane derivatives.

    Oxidation: Production of sulfone derivatives.

    Reduction: Generation of sulfide derivatives.

Scientific Research Applications

3-(Bromomethyl)-1-methanesulfinylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methanesulfinylpentane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H15BrOS

Molecular Weight

227.16 g/mol

IUPAC Name

3-(bromomethyl)-1-methylsulfinylpentane

InChI

InChI=1S/C7H15BrOS/c1-3-7(6-8)4-5-10(2)9/h7H,3-6H2,1-2H3

InChI Key

VMOOOMZYORDUFD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCS(=O)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.